Tacalcitol

Übersicht

Beschreibung

Es wird hauptsächlich in der Dermatologie zur Behandlung von Psoriasis, chronischen Lippenrissen und anderen schweren trockenen Hautkrankheiten eingesetzt, da es die übermäßige Hautzellneubildung reduzieren kann . Tacalcitol wird unter verschiedenen Namen vermarktet, darunter Curatoderm und Bonalfa .

Vorbereitungsmethoden

Die Synthese von Tacalcitol umfasst mehrere Schritte, beginnend mit L-Valin und Inhoffen-Lythgoe-Diol . Zu den wichtigsten Merkmalen der Synthese gehört die modifizierte Julia-Olefinierungsreaktion von β-Oxybenzothiazol-2-yl-sulfon mit einem Aldehyd, der einen C/D-Ring enthält, um Dekagramme eines vollständig funktionalisierten C/D-Ringsynthons zu erhalten . Die Horner-Wadsworth-Emmons-Reaktion zwischen dem C/D-Ringfragment und dem im Handel erhältlichen Phosphonat vervollständigt das Kohlenstoffgerüst, das dann in einer Gramm-Skala-Synthese zu this compound weiterverarbeitet wird .

Industrielle Produktionsverfahren für this compound beinhalten die enantioselektive Synthese, die asymmetrische katalytische Reduktion, Photokatalyse-Doppelbindungsisomerisierung und das Entfernen von Schutzgruppen umfasst . Dieses Verfahren ist wirtschaftlich, einfach zu betreiben und kann eine hohe optische und chemische Reinheit erreichen, was es für die Industrialisierung geeignet macht .

Analyse Chemischer Reaktionen

Tacalcitol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Asymmetrische katalytische Reduktion wird bei seiner Synthese verwendet.

Substitution: Die Synthese beinhaltet Substitutionsreaktionen, wie z. B. die modifizierte Julia-Olefinierung.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind chirales Oxazaborolidin, Boran-Komplexsysteme und β-Oxybenzothiazol-2-yl-sulfon . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind das vollständig funktionalisierte C/D-Ringsynthon und this compound selbst .

Wissenschaftliche Forschungsanwendungen

Efficacy and Safety

Tacalcitol is predominantly used for treating psoriasis vulgaris , a chronic inflammatory skin disorder characterized by red, scaly patches. Clinical studies have demonstrated that this compound ointment significantly reduces the severity of psoriasis symptoms.

- Clinical Study Findings : A multicenter study involving 304 patients showed that after 18 months of treatment with this compound ointment (4 µg/g), the median Psoriasis Area Severity Index (PASI) score decreased from 9.5 to 3.25 (P < 0.0001) . This indicates a substantial improvement in skin condition over time.

- Long-Term Treatment : The long-term efficacy of this compound has been confirmed in studies where patients maintained therapeutic responses without significant disturbances in calcium homeostasis or adverse effects .

Compliance and Tolerability

Patients generally report high compliance rates due to the convenient application of this compound ointment. A study noted that over 80% of patients adhered to prescribed dosages, contributing to positive treatment outcomes . Adverse events were minimal, with only a small percentage experiencing skin irritation .

Vitiligo

Emerging research suggests that this compound may also be effective in treating vitiligo , an autoimmune condition characterized by loss of skin pigmentation. This compound's role in stimulating melanogenesis—the process of melanin production—has been explored as a potential therapeutic avenue .

Other Dermatological Conditions

While this compound is primarily recognized for its effectiveness against psoriasis, its vitamin D analog properties suggest potential applications in other dermatological conditions that may benefit from vitamin D modulation.

Case Studies and Clinical Insights

Several case studies have further elucidated the practical applications and outcomes associated with this compound treatment:

- Case Study on Facial Psoriasis : A study focusing on facial psoriasis demonstrated that a higher concentration formulation (20 µg/g) of this compound ointment yielded significant therapeutic effects with a favorable safety profile over an 8-week period .

- Multicenter Observational Study : In another observational study involving 556 patients with moderate psoriasis, this compound was found to be highly effective with excellent tolerability, confirming its utility as a first-line treatment option .

Summary Table: Key Findings on this compound Applications

| Application | Study Duration | Median PASI Reduction | Compliance Rate | Adverse Events Rate |

|---|---|---|---|---|

| Psoriasis | Up to 18 months | From 9.5 to 3.25 | >80% | <6% |

| Vitiligo | Ongoing | Not yet established | N/A | N/A |

| Facial Psoriasis | 8 weeks | Significant improvement | N/A | N/A |

Wirkmechanismus

Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes . It reduces excessive cell turnover in the epidermis, thereby normalizing cell growth and development in the skin . This compound binds to the keratinocyte vitamin D receptor, inhibiting keratinocyte hyperproliferation and inducing differentiation of these cells .

Vergleich Mit ähnlichen Verbindungen

Tacalcitol ist eines von mehreren synthetischen Vitamin-D3-Analoga, die in der klinischen Praxis eingesetzt werden. Ähnliche Verbindungen sind:

Calcipotrien: Ein weiteres Vitamin-D3-Analog, das zur Behandlung von Psoriasis eingesetzt wird.

Calcitriol: Der hormonell aktive Metabolit von Vitamin D3, der in verschiedenen medizinischen Anwendungen eingesetzt wird.

Maxacalcitol: Ein Vitamin-D3-Analog, das zur Behandlung von Psoriasis eingesetzt wird.

Paricalcitol: Ein synthetisches Vitamin-D-Analog, das zur Behandlung von sekundärem Hyperparathyreoidismus eingesetzt wird.

Eldecalcitol: Ein weiteres Vitamin-D3-Analog, das zur Behandlung von Osteoporose eingesetzt wird.

This compound ist einzigartig in seiner reduzierten Wirkung auf den Kalziumstoffwechsel im Vergleich zu Calcitriol, was es zu einer sichereren Option für die langfristige Anwendung in dermatologischen Behandlungen macht .

Biologische Aktivität

Tacalcitol, a synthetic analogue of vitamin D3, is primarily used in dermatology for the treatment of psoriasis. It exhibits several biological activities that contribute to its therapeutic efficacy, particularly in modulating skin cell behavior and influencing inflammatory processes. This article delves into the biological activity of this compound, supported by clinical findings and research data.

This compound functions through its interaction with the vitamin D receptor (VDR), which is crucial for regulating cell proliferation and differentiation in keratinocytes. Compared to its parent compound calcitriol, this compound has a higher affinity for VDR in human keratinocyte cultures, leading to enhanced inhibition of keratinocyte proliferation and promotion of differentiation .

Key Mechanisms:

- Inhibition of Keratinocyte Proliferation: this compound reduces the excessive growth of skin cells typical in psoriasis.

- Promotion of Differentiation: It encourages normal maturation processes in keratinocytes, which is essential for healthy skin renewal.

- Modulation of Inflammatory Mediators: this compound influences various cytokines involved in inflammation, such as IL-3 and TNF, thereby reducing inflammatory responses in psoriatic lesions .

Clinical Efficacy

Numerous clinical studies have assessed the efficacy and safety of this compound in treating psoriasis. The Psoriasis Area Severity Index (PASI) is commonly used to evaluate treatment outcomes.

Summary of Clinical Studies:

| Study | Sample Size | Treatment Duration | PASI Improvement (%) | Side Effects |

|---|---|---|---|---|

| Van de Kerkhof et al. (1997) | 58 patients | 12-62 weeks | Significant improvement noted after 4 weeks; sustained throughout treatment | Local irritations (12.3% cases) |

| Karger et al. (2002) | 304 patients | 18 months | Median PASI decreased from 9.5 to 3.25 (P < 0.0001) | Mild local side effects; no hypercalcemia |

| Scarpa et al. (1996) | 63 patients | 6 weeks | No significant difference compared to Betamethasone Valerate, but faster relapse with steroids | Irritation noted in both treatments |

Long-Term Safety Profile

This compound has demonstrated a favorable safety profile over long-term use. In an 18-month study, no significant changes were observed in serum calcium or parathyroid hormone levels, indicating that this compound does not disrupt calcium homeostasis—a common concern with vitamin D analogues . Side effects were primarily localized and transient, with only a small percentage of patients discontinuing treatment due to irritation .

Case Studies

-

Case Study: Long-Term Efficacy

A multicenter study involving 304 patients showed that this compound ointment applied once daily led to a marked reduction in psoriasis severity over 18 months, with a median PASI score improvement from 9.5 to 3.25 . This study highlighted the treatment's effectiveness for patients with up to 20% body surface area involvement. -

Case Study: Comparative Efficacy

In a comparative study against Betamethasone Valerate, this compound showed comparable efficacy but was associated with slower relapse rates post-treatment cessation, suggesting its potential for more sustainable control of psoriasis symptoms .

Eigenschaften

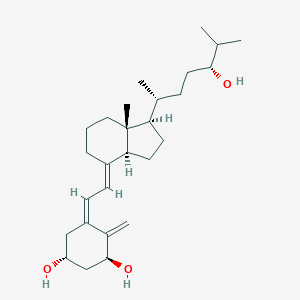

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYLYJCXYAMOFT-RSFVBTMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905111 | |

| Record name | Tacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57333-96-7 | |

| Record name | Tacalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57333-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacalcitol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057333967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1a,3b,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2W72OJ5ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tacalcitol exert its therapeutic effects?

A1: this compound primarily acts by binding to the vitamin D receptor (VDR) present in various cell types, including keratinocytes. [, , , , ] This binding initiates a cascade of downstream effects:

- Inhibition of Keratinocyte Proliferation: this compound effectively inhibits the proliferation of keratinocytes, the predominant cell type in the epidermis, contributing to its anti-psoriatic effect. [, , , , ]

- Promotion of Keratinocyte Differentiation: this compound promotes the differentiation of keratinocytes, leading to a more normalized epidermal structure. [, , , ]

- Modulation of Inflammation: this compound influences inflammatory responses by modulating the production of inflammatory mediators such as IL-6, IL-8, MIP-2, and KC. [, , ] It can also inhibit mast cell degranulation, further contributing to its anti-inflammatory effects. []

- Influence on Melanocytes: Research suggests that this compound might promote the proliferation, migration, and adhesion of melanocytes, as well as the expression of c-kit mRNA, potentially explaining its efficacy in treating vitiligo. [, , ]

Q2: What in vitro models have been used to study the effects of this compound?

A2: Researchers have employed various in vitro models, including:

- Human Keratinocyte Cell Lines (e.g., HaCaT, K-TL-1): These models have been used to investigate the effects of this compound on keratinocyte proliferation, differentiation, and the production of growth factors like NGF. [, , ]

- Human Melanocyte Cultures: These cultures have been utilized to assess the effects of this compound on melanocyte proliferation, melanin synthesis, tyrosinase activity, and the expression of genes related to pigmentation. [, , ]

- Nasal Polyp Fibroblast Cultures: These models have been used to study the impact of this compound on fibroblast proliferation and the expression of inflammatory mediators and apoptotic genes. [, , ]

Q3: What in vivo models have been used to study the effects of this compound, and what were the key findings?

A4: Animal models, primarily rodents like hairless mice, have been utilized to study the effects of this compound on cutaneous inflammation. [, ] Key findings include:

- Inhibition of TPA-Induced Inflammation: this compound demonstrated a dose-dependent inhibition of TPA-induced inflammatory cell infiltration and myeloperoxidase activity in the skin. [, ]

- Suppression of Inflammatory Mediators: this compound inhibited the mRNA expression and protein production of inflammatory mediators such as MIP-2 and KC. []

- Inhibition of Mast Cell Degranulation: this compound effectively inhibited TPA-induced mast cell degranulation without affecting the overall mast cell count. []

Q4: What is the clinical efficacy of this compound in treating psoriasis?

A4: Numerous clinical trials have demonstrated the efficacy of this compound in treating psoriasis:

- Reduction in PASI Score: Studies have shown significant reductions in the Psoriasis Area and Severity Index (PASI) score in patients treated with this compound, indicating improvement in erythema, infiltration, and scaling. [, , , , , , , ]

- Long-Term Efficacy: this compound has demonstrated sustained efficacy in long-term management of psoriasis, with continuous improvement or maintenance of achieved results observed in studies lasting up to 18 months. [, , , ]

- Comparison with Other Treatments: Clinical trials have compared this compound to other treatment modalities:

- Superior to Placebo: this compound consistently demonstrated superior efficacy compared to placebo in reducing psoriasis severity. [, , ]

- Comparable to Betamethasone Valerate: Some studies suggest that this compound might have comparable efficacy to betamethasone valerate, a potent topical corticosteroid, in treating psoriasis. []

- More Effective Than Calcipotriol in Some Regimens: A specific regimen of calcipotriol/betamethasone dipropionate followed by calcipotriol alone demonstrated superior efficacy compared to this compound alone in one study. [, ]

- Favorable Safety Profile in Long-Term Use: this compound exhibited a favorable safety profile in long-term studies, with no significant systemic effects on calcium metabolism observed. [, ]

Q5: Has this compound shown efficacy in treating other dermatological conditions?

A5: Emerging evidence suggests potential benefits of this compound in treating conditions beyond psoriasis:

- Vitiligo: Several clinical trials have reported promising results with topical this compound in promoting repigmentation in vitiligo lesions. [, , , ]

- Palmoplantar Pustulosis: One study observed a higher effective rate with this compound ointment compared to placebo in treating palmoplantar pustulosis. []

- Sebopsoriasis and Seborrheic Dermatitis: Limited evidence suggests potential benefits of this compound cream in treating sebopsoriasis and seborrheic dermatitis of the face and scalp. []

- Other Conditions: Case reports and preliminary studies have also explored the use of this compound in conditions like Hailey-Hailey disease, keratosis follicularis squamosa, and subcorneal pustular dermatosis, with varying degrees of success. [, , , ]

Q6: What is the safety profile of this compound based on clinical trials?

A6: Clinical trials consistently highlight a favorable safety profile for this compound:

- Low Systemic Absorption: this compound exhibits minimal systemic absorption following topical application, reducing the risk of systemic side effects. [, ]

- Local Skin Reactions: Transient and mostly mild local skin reactions, such as burning, itching, or irritation, have been reported in some patients. [, , , , ]

Q7: What are potential future directions for research on this compound?

A7: Future research could explore:

- Optimizing Combination Therapies: Further investigation is warranted to optimize combination therapies involving this compound with other agents like narrowband UVB phototherapy, considering factors such as dosage, frequency, and duration of treatment. [, , ]

Q8: What are some research gaps regarding this compound?

A8: Despite significant research, some knowledge gaps remain:

- Long-Term Effects of High-Concentration Formulations: While long-term studies using standard concentrations of this compound have shown a good safety profile, further research is needed to assess the long-term safety of high-concentration formulations (e.g., 20 µg/g) and potential interactions with other medications. []

- Impact of VDR Polymorphism on Treatment Outcome: While some studies suggest a potential role of VDR polymorphism in influencing sensitivity to this compound, further investigation is needed to establish a definitive link. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.